molecular formula C12H12O3 B14484459 2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane CAS No. 64020-47-9

2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane

Cat. No.: B14484459
CAS No.: 64020-47-9
M. Wt: 204.22 g/mol
InChI Key: GGLMYSCBKCCNGQ-UHFFFAOYSA-N
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Description

2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane is an organic compound that features a dioxolane ring substituted with a phenyl group and a prop-2-yn-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane typically involves the reaction of phenyl-substituted dioxolane with prop-2-yn-1-ol under specific conditions. One common method includes the use of a base such as potassium carbonate (K₂CO₃) in a solvent like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield formamides, while substitution reactions can produce a variety of substituted dioxolane derivatives .

Scientific Research Applications

2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane exerts its effects involves its ability to act as a photosensitizer. Upon exposure to light, the compound can generate reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and superoxide anion (O₂˙⁻) through energy transfer and single electron transfer pathways . These ROS can then interact with various molecular targets, leading to a range of chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane is unique due to its dioxolane ring structure combined with a phenyl and prop-2-yn-1-yloxy group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research.

Properties

CAS No.

64020-47-9

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

2-phenyl-2-prop-2-ynoxy-1,3-dioxolane

InChI

InChI=1S/C12H12O3/c1-2-8-13-12(14-9-10-15-12)11-6-4-3-5-7-11/h1,3-7H,8-10H2

InChI Key

GGLMYSCBKCCNGQ-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1(OCCO1)C2=CC=CC=C2

Origin of Product

United States

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